1,5-Dibromopent-1-yne
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6Br2 |
|---|---|
Molecular Weight |
225.91 g/mol |
IUPAC Name |
1,5-dibromopent-1-yne |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h1-2,4H2 |
InChI Key |
CXDCDGUOGSARMT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CBr)CBr |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1,5 Dibromopent 1 Yne
Retrosynthetic Analysis for Efficient Production of 1,5-Dibromopent-1-yne
A retrosynthetic analysis of this compound (I) reveals several potential synthetic disconnections. The primary target disconnections involve the carbon-bromine bonds and the carbon-carbon triple bond.
A logical primary disconnection is at the C(sp)-Br bond, suggesting a terminal alkyne precursor such as 5-bromopent-1-yne (II) . This precursor already contains the required five-carbon backbone and the primary alkyl bromide, simplifying the synthesis to a regioselective bromination of the terminal alkyne.
Alternatively, disconnection of the C(4)-C(5) bond could lead to propargyl bromide and a C2 synthon, though this is a less common and more complex approach. A more practical approach involves the formation of the alkyne moiety itself. This can be envisioned through an elimination reaction of a suitable polyhalogenated pentane precursor. For instance, a vicinal or geminal dihalide at the C1 and C2 positions, such as 1,1,2,5-tetrabromopentane (III) , could undergo double dehydrobromination to furnish the desired bromoalkyne.
Another retrosynthetic pathway considers the functionalization of a precursor containing a different functional group at the 5-position. For example, 4-pentyn-1-ol (B147250) (IV) could be a viable starting material. This would involve two key transformations: the bromination of the terminal alkyne and the conversion of the hydroxyl group to a bromide. The order of these steps would be crucial to avoid side reactions.
These retrosynthetic pathways form the basis for the conventional and advanced synthetic methodologies discussed in the following sections.
Conventional Synthetic Routes to this compound
Conventional synthetic strategies for this compound primarily rely on established reactions in organic chemistry, including regioselective bromination, elimination reactions, and functional group interconversions.
Strategies Involving Regioselective Bromination of Pent-1-yne Derivatives
A common and direct approach to this compound involves the regioselective bromination of a suitable pent-1-yne derivative that already possesses a bromine atom at the 5-position. The most logical precursor for this strategy is 5-bromopent-1-yne.
The bromination of terminal alkynes can be achieved using various reagents. A widely used method involves the reaction of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) (AgNO₃). The silver ion is believed to act as a Lewis acid, activating the alkyne towards electrophilic attack by the bromine source.
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 5-bromopent-1-yne | NBS, AgNO₃ (cat.) | Acetone | Room Temp. | 85-95 |
| 5-bromopent-1-yne | Br₂, K₂CO₃ | Dichloromethane | 0 to Room Temp. | 70-80 |
Another approach utilizes molecular bromine (Br₂) in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the HBr byproduct. Careful control of stoichiometry and reaction conditions is necessary to prevent the addition of bromine across the triple bond.
Synthesis through Elimination Reactions from Precursor Halogenated Alkanes
The formation of the alkyne functionality can be accomplished through double dehydrohalogenation of a vicinal or geminal dihalide. In the context of synthesizing this compound, a plausible precursor would be a tetrabromopentane, such as 1,1,2,5-tetrabromopentane or 1,2,2,5-tetrabromopentane.
The treatment of such precursors with a strong base, typically sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide (t-BuOK) in a suitable solvent, can induce a twofold elimination of HBr to generate the triple bond. The presence of the bromine at the 5-position is generally stable under these conditions, provided the temperature is controlled.
| Precursor | Base (equivalents) | Solvent | Temperature (°C) | Product |
| 1,1,2,5-Tetrabromopentane | NaNH₂ (2.2) | liq. NH₃/THF | -78 | This compound |
| 1,2,2,5-Tetrabromopentane | t-BuOK (2.5) | THF | 0 to Room Temp. | This compound |
This method is effective but can be limited by the availability of the polyhalogenated starting materials and the potential for side reactions, such as rearrangements or elimination of the C5-bromide.
Approaches Employing Terminal Alkyne Bromination and Subsequent Functionalization
This strategy involves starting with a precursor that has a terminal alkyne and another functional group at the 5-position, which is later converted to a bromide. A common and readily available starting material for this approach is 4-pentyn-1-ol.
The synthesis would proceed in two key steps:
Bromination of the terminal alkyne: The terminal alkyne of 4-pentyn-1-ol is first brominated, typically using NBS and catalytic AgNO₃, to yield 5-bromopent-4-yn-1-ol.
Conversion of the hydroxyl group to a bromide: The resulting alcohol is then converted to the corresponding bromide. This can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄, PPh₃).
| Intermediate | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-pentyn-1-ol | NBS, AgNO₃ (cat.) | Acetone | Room Temp. | 90 |
| 5-bromopent-4-yn-1-ol | PBr₃ | Diethyl ether | 0 | 85 |
| 5-bromopent-4-yn-1-ol | CBr₄, PPh₃ | Dichloromethane | 0 to Room Temp. | 88 |
Advanced and Sustainable Synthetic Approaches for this compound
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These approaches often involve the use of catalytic systems and greener reagents to minimize waste and improve atom economy.
Catalytic Systems in the Synthesis of this compound
The development of catalytic methods for the halogenation of alkynes is an active area of research. Copper catalysts have shown promise in promoting the synthesis of haloalkynes. For instance, copper(I) salts can be used to catalyze the bromination of terminal alkynes with various bromine sources. These reactions often proceed under milder conditions and with higher selectivity compared to non-catalytic methods.
One sustainable approach involves the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO). This in-situ generation of an electrophilic bromine species avoids the direct use of hazardous molecular bromine.
| Precursor | Bromine Source/Oxidant | Catalyst | Solvent | Yield (%) |
| 5-bromopent-1-yne | HBr/H₂O₂ | CuBr (cat.) | Acetonitrile (B52724) | 80-90 |
| 5-bromopent-1-yne | NaBr/Oxone | None | Acetonitrile/Water | 85-95 |
The application of these advanced and sustainable methods to the synthesis of this compound has the potential to provide more efficient, safer, and environmentally friendly routes to this valuable chemical intermediate.
Transition Metal-Mediated Bromination Protocols
Transition metal catalysis offers highly efficient and selective pathways for the bromination of terminal alkynes. Among these, silver-catalyzed reactions are particularly prevalent for their mild conditions and high efficacy.
A common and effective method for the synthesis of 1-bromoalkynes is the reaction of a terminal alkyne with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a catalytic amount of a silver salt, typically silver nitrate (AgNO₃) orgsyn.org. The proposed mechanism involves the activation of the alkyne by the silver(I) ion, which acts as a π-Lewis acid, increasing the acidity of the terminal proton and facilitating the formation of a silver acetylide intermediate. This intermediate then reacts with the electrophilic bromine from NBS to yield the desired 1-bromoalkyne.
The reaction is typically carried out in a polar solvent like acetone at room temperature, offering good to excellent yields. This method's broad applicability to various terminal alkynes suggests its suitability for the synthesis of this compound from 5-bromopent-1-yne.
Table 1: Representative Conditions for Silver-Catalyzed Bromination of Terminal Alkynes
| Alkyne Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) |
| Terminal Alkyne | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | Room Temp. | High |
This table presents generalized conditions for the silver-catalyzed bromination of terminal alkynes, which are applicable to the synthesis of this compound.
Other transition metals, such as palladium, have also been utilized in reactions involving bromoalkynes, often in the context of subsequent cross-coupling reactions rsc.orgnih.gov. While not a direct bromination protocol, the synthesis of the bromoalkyne precursor is a critical step and often employs methods like the silver-catalyzed bromination.
Organocatalytic Methods for Bromine Introduction
Organocatalysis provides a valuable metal-free alternative for the introduction of bromine onto a terminal alkyne. These methods avoid the potential for metal contamination in the final product, which can be a significant advantage in certain applications.
One such approach involves a Hunsdiecker-type reaction where propiolic acids are converted to 1-halo-1-alkynes. This transformation can be catalyzed by an organic base, such as triethylamine, using N-halosuccinimides as the halogen source organic-chemistry.org. For the synthesis of this compound, this would necessitate starting from a propiolic acid precursor.
A more direct organocatalytic approach for the bromination of terminal alkynes themselves is less common but can be conceptualized through the activation of the bromine source or the alkyne by a suitable organic catalyst.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve sustainability. For the synthesis of this compound, several green chemistry aspects can be considered.
Solvent-Free and Reduced-Solvent Methodologies
A significant advancement in green chemistry is the development of solvent-free reaction conditions. Mechanochemistry, which involves reactions conducted by grinding solid reactants together, has been shown to be effective for bromination reactions researchgate.net. For instance, the bromination of various organic compounds has been achieved by milling with sodium bromide and Oxone® as the oxidizing agent researchgate.net. This solvent-free approach could potentially be adapted for the bromination of 5-bromopent-1-yne, thereby eliminating the need for organic solvents and simplifying product purification.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. In the synthesis of this compound from 5-bromopent-1-yne using NBS, the succinimide byproduct is a waste product, which lowers the atom economy.
Reaction: C₅H₇Br + C₄H₄BrNO₂ → C₅H₆Br₂ + C₄H₅NO₂
Energy-Efficient Synthesis Protocols
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and reduce energy consumption. The bromination of terminal alkynes has been successfully performed under microwave irradiation, often leading to significantly shorter reaction times compared to conventional heating methods researchgate.netmdpi.com. A study on the microwave-enhanced synthesis of phenylacetylene bromide from phenylacetylene and NBS demonstrated a significant increase in yield at ambient temperature compared to conventional methods researchgate.net. Applying microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production route.
Continuous Flow Chemistry for Scalable this compound Production
For the scalable production of this compound, continuous flow chemistry presents numerous advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability nih.govrsc.orgresearchgate.netspringernature.com.
The synthesis of bromoalkynes is amenable to continuous flow processes. A conceptual flow setup for the synthesis of this compound would involve pumping a solution of 5-bromopent-1-yne and NBS, along with a catalytic amount of silver nitrate, through a heated or irradiated reactor coil. The product stream would then be collected, and the product isolated after a suitable workup.
The benefits of such a system include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, leading to better temperature control and reduced byproduct formation.
Scalability: Production can be scaled up by simply running the system for longer periods or by using parallel reactor systems, a concept known as "scaling out" uq.edu.au.
Continuous flow systems have been developed for various bromination reactions, including light-induced benzylic brominations with NBS, demonstrating the feasibility of this technology for halogenation reactions uq.edu.auresearchgate.net.
Table 2: Comparison of Synthetic Methodologies for Bromoalkyne Synthesis
| Methodology | Key Features | Advantages | Potential Challenges |
| Transition Metal-Mediated | Uses catalysts like AgNO₃. | High efficiency, mild conditions. | Metal contamination, cost of catalyst. |
| Organocatalytic | Metal-free catalysis. | Avoids metal contamination. | May require specific precursors or have lower efficiency. |
| Green Chemistry Approaches | Solvent-free, energy-efficient. | Reduced environmental impact, improved safety. | May require specialized equipment (e.g., ball mill, microwave reactor). |
| Continuous Flow Chemistry | Automated, continuous production. | High scalability, safety, and consistency. | Initial setup cost and optimization. |
Optimization of Reaction Parameters for this compound Synthesis
The efficiency and selectivity of the synthesis of this compound from 5-bromopent-1-yne are highly dependent on the careful control of various reaction parameters. Optimization of these parameters is essential for achieving high yields and purity of the final product. The following subsections discuss the influence of key reaction conditions on the outcome of the synthesis.
Please note that the following data is illustrative and based on general principles of alkyne bromination, as specific optimization studies for this compound are not extensively documented in publicly available literature.
Influence of Temperature and Pressure on Reaction Yield and Selectivity
Temperature plays a critical role in the rate and selectivity of the bromination reaction. Generally, increasing the temperature can lead to a faster reaction rate. However, excessively high temperatures may promote the formation of undesired by-products, such as rearranged or oligomerized products. For the silver-catalyzed bromination of terminal alkynes, the reaction is typically conducted at or slightly below room temperature to maintain a balance between a reasonable reaction rate and high selectivity.
Atmospheric pressure is typically sufficient for this type of reaction, and the influence of pressure on the yield and selectivity is generally considered to be negligible.
Table 1: Illustrative Effect of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 0 | 12 | 75 | 98 |
| 25 (Room Temperature) | 6 | 85 | 95 |
| 50 | 2 | 80 | 88 |
| 80 | 1 | 70 | 75 |
Effect of Solvent Polarity and Coordination on Reaction Outcomes
The choice of solvent is crucial as it can significantly influence the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction rate and selectivity. For the bromination of terminal alkynes with NBS and a silver catalyst, polar aprotic solvents are often preferred. Acetone is a commonly used solvent for this reaction as it effectively dissolves both the alkyne substrate and NBS, and it can coordinate with the silver ions to facilitate the catalytic cycle. Other polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) can also be employed. The polarity of the solvent can impact the electrophilicity of the bromine source and the stability of any charged intermediates.
Table 2: Illustrative Effect of Solvent on the Synthesis of this compound
| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Acetone | 20.7 | 85 | 95 |
| Acetonitrile | 37.5 | 82 | 93 |
| Tetrahydrofuran (THF) | 7.6 | 78 | 90 |
| Dichloromethane (DCM) | 9.1 | 75 | 88 |
Role of Stoichiometry and Catalyst Loading in Process Efficiency
The stoichiometry of the reactants, particularly the ratio of the terminal alkyne to the brominating agent (NBS), is a critical factor in controlling the reaction. A slight excess of NBS is often used to ensure complete conversion of the starting alkyne. However, a large excess of NBS should be avoided as it can lead to the formation of poly-brominated by-products or other side reactions.
The catalyst loading, in this case, the amount of silver nitrate, also significantly impacts the reaction rate. While a higher catalyst loading can accelerate the reaction, it also increases the cost and can complicate the purification process. Therefore, the optimal catalyst loading is a compromise between reaction efficiency and practical considerations.
Table 3: Illustrative Effect of Stoichiometry and Catalyst Loading on the Synthesis of this compound
| Molar Ratio (Alkyne:NBS) | Catalyst Loading (mol% AgNO₃) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1:1.0 | 5 | 75 | 98 |
| 1:1.1 | 5 | 85 | 96 |
| 1:1.2 | 5 | 86 | 94 |
| 1:1.1 | 2 | 70 | 97 |
| 1:1.1 | 10 | 88 | 95 |
Spectroscopic and Structural Elucidation Methodologies for 1,5 Dibromopent 1 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic compound. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals of 1,5-dibromopent-1-yne can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atoms and the anisotropy of the carbon-carbon triple bond.
The methylene (B1212753) protons adjacent to the sp-hybridized carbon (C3) are expected to appear as a triplet. The protons on the central methylene group (C4) would also present as a triplet due to coupling with the adjacent methylene protons. The methylene protons directly attached to the bromine atom (C5) are anticipated to be the most deshielded, thus appearing at the highest chemical shift value, also as a triplet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~2.5 - 2.8 | Triplet | ~6-7 |
| H-4 | ~2.0 - 2.3 | Triplet | ~6-7 |
| H-5 | ~3.4 - 3.7 | Triplet | ~6-7 |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis and DEPT Techniques
The broadband proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals, one for each carbon atom in a unique chemical environment. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the proximity of the electronegative bromine atoms.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgnanalysis.comchemistrysteps.com A DEPT-90 experiment would only show signals for CH carbons, while a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.orgnanalysis.comchemistrysteps.com For this compound, the DEPT-135 spectrum is predicted to show three negative signals for the three methylene carbons, and the DEPT-90 spectrum would show no signals.
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C-1 (C≡Br) | ~75 - 85 | No Signal | No Signal |
| C-2 (C≡C) | ~65 - 75 | No Signal | No Signal |
| C-3 (-CH₂-) | ~30 - 35 | Negative | No Signal |
| C-4 (-CH₂-) | ~25 - 30 | Negative | No Signal |
| C-5 (-CH₂Br) | ~30 - 40 | Negative | No Signal |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling between adjacent proton environments. Cross-peaks would be expected between the signals for H-3 and H-4, and between H-4 and H-5, confirming the propyl chain connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the proton signal at ~2.5-2.8 ppm and the carbon signal at ~30-35 ppm (H-3 to C-3), the proton signal at ~2.0-2.3 ppm and the carbon signal at ~25-30 ppm (H-4 to C-4), and the proton signal at ~3.4-3.7 ppm and the carbon signal at ~30-40 ppm (H-5 to C-5).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. unl.edu Key predicted HMBC correlations for this compound would include:
H-3 protons correlating to C-1, C-2, and C-4.
H-4 protons correlating to C-3 and C-5.
H-5 protons correlating to C-3 and C-4.
Halogen NMR Spectroscopy (⁷⁹Br and ⁸¹Br NMR) for Bromine Environment Characterization
Bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il While both can be used for NMR studies, ⁸¹Br is generally the nucleus of choice for liquid-state NMR as it is more sensitive and typically yields narrower signals. huji.ac.il However, the signals for organobromine compounds are often extremely broad due to quadrupolar relaxation, which can make them difficult to observe with high-resolution NMR spectrometers. huji.ac.ilsci-hub.se
For this compound, two distinct bromine environments exist: the bromine atom attached to the sp-hybridized carbon (C-1) and the bromine atom attached to the sp³-hybridized carbon (C-5). In principle, ⁷⁹Br or ⁸¹Br NMR could distinguish between these two environments, as the electronic environment and thus the electric field gradient at each nucleus would be different. This would result in two separate, likely very broad, signals. The direct detection of these signals can be challenging, and often, bromine NMR is used for specialized studies such as relaxation measurements to probe the binding of bromide ions. huji.ac.ilsci-hub.se
Vibrational Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Infrared (IR) Spectroscopy for Alkyne and C-Br Bond Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and carbon-bromine bonds. The presence of a terminal bromoalkyne is a key structural feature that gives rise to a distinctive signal.
The carbon-carbon triple bond (C≡C) stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹. libretexts.orgpressbooks.pub For a terminal alkyne, this peak is usually of medium to weak intensity. The carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations for the methylene groups in the molecule.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡C | Stretch | 2100 - 2260 | Weak to Medium |
| C-Br (on sp³ C) | Stretch | 600 - 500 | Medium to Strong |
| C-Br (on sp C) | Stretch | ~650 - 550 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| C-H (sp³) | Bend | 1450 - 1470 | Medium |
Raman Spectroscopy for Enhanced Alkyne and Carbon Skeleton Analysis
Raman spectroscopy is a powerful non-destructive technique for analyzing this compound, offering specific insights into the key functional groups, namely the bromo-alkyne moiety and the pentyl carbon backbone. The alkyne C≡C triple bond stretch is particularly well-suited for Raman analysis as it typically produces a strong and sharp signal in a region of the spectrum (around 2100-2260 cm⁻¹) that is free from many other common vibrational modes, often referred to as a "silent" region. acs.org
For this compound, the terminal bromoalkyne (C≡C-Br) is expected to exhibit a characteristic stretching frequency. While a terminal C≡C-H bond shows a strong band around 2100-2140 cm⁻¹, the substitution with a bromine atom, which is heavier than hydrogen, will shift this frequency. Additionally, the C-Br stretching vibrations will be visible in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The aliphatic C-C and C-H vibrations of the propylene (B89431) chain connecting the two functional ends will also be present, providing a complete vibrational fingerprint of the molecule.
Table 1: Predicted Raman Shifts for Key Vibrational Modes in this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Signal Intensity |
|---|---|---|---|
| C≡C Stretch | Bromoalkyne | 2150 - 2250 | Strong, Sharp |
| C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| C-Br Stretch | Bromoalkane | 500 - 600 | Medium-Strong |
| C-C Stretch | Alkane Chain | 800 - 1200 | Weak-Medium |
| CH₂ Bend | Alkane Chain | 1430 - 1470 | Weak |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Determination
Mass spectrometry is indispensable for confirming the molecular weight and deducing the structure of this compound through its fragmentation pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion (M⁺) will appear as a triplet of peaks: [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1.
Electron ionization (EI) would induce fragmentation, providing structural clues. Key fragmentation pathways would include the loss of a bromine radical (•Br) and alpha-cleavage. The cleavage of the C-Br bond is a common pathway, leading to a prominent ion at [M-Br]⁺. Subsequent fragmentation could involve the loss of the second bromine atom or cleavage along the carbon chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For C₅H₆Br₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The calculated exact mass for the most abundant isotopic combination of this compound (C₅H₆⁷⁹Br₂) is 223.88363 Da. nih.gov By measuring the mass to within a few parts per million (ppm), HRMS can definitively validate the chemical formula.
Table 2: Isotopic Masses for this compound (C₅H₆Br₂) nih.gov
| Isotopic Composition | Molecular Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| ¹²C₅¹H₆⁷⁹Br₂ | [M]⁺ | 223.88363 | 98.0 |
| ¹²C₅¹H₆⁷⁹Br⁸¹Br | [M+2]⁺ | 225.88158 | 100.0 |
| ¹²C₅¹H₆⁸¹Br₂ | [M+4]⁺ | 227.87953 | 49.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound. gu.edu.eg In a GC-MS analysis, the gas chromatograph first separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. nih.gov This allows for the separation of this compound from any unreacted starting materials, solvents, or byproducts from its synthesis.
As the purified compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. gu.edu.eg The mass spectrometer records the mass spectrum of the eluting compound, providing a fingerprint for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and purity assessment of the compound. nih.gov
X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Derivatives or Adducts)
While this compound is likely a liquid or low-melting solid at ambient temperature, X-ray crystallography remains a crucial tool for the unambiguous determination of its three-dimensional structure when it is part of a crystalline solid. This is most applicable to crystalline derivatives or adducts of the molecule. rsc.org For instance, if this compound is used in a reaction to create a metal-organic complex or a product of a cycloaddition, and that product can be crystallized, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and stereochemistry. acs.orgacs.org This technique would definitively confirm the connectivity of the atoms and the geometry of the alkyne and bromo-substituted carbons within the new, larger structure. rsc.orgscispace.com
Advanced Spectroscopic Probes for Detailed Electronic Structure of this compound
Photoelectron Spectroscopy (UPS and XPS) for Electronic Orbital Energies
Photoelectron Spectroscopy (PES) provides direct experimental measurement of electron binding energies and is a powerful tool for probing the electronic structure of molecules. The technique is subdivided based on the energy of the ionizing radiation source into Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS). uakron.edu
X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons. innovatechlabs.com For this compound, XPS would provide information on the elemental composition of the surface and the chemical environment of the atoms. lucideon.com High-resolution scans of the C 1s region would show multiple peaks corresponding to the different types of carbon atoms: the sp-hybridized carbons of the alkyne (one bonded to bromine, one to carbon) and the sp³-hybridized carbons of the alkyl chain (one bonded to bromine, two others). Similarly, the Br 3d region would provide information on the binding energies of the electrons on the two bromine atoms, confirming their different chemical environments (one attached to an sp carbon, the other to an sp³ carbon).
Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe the lower-energy valence orbitals. For this compound, UPS would be particularly sensitive to the energies of the molecular orbitals involved in bonding, especially the π-orbitals of the C≡C triple bond and the lone pair electrons on the bromine atoms. This data is valuable for understanding the molecule's reactivity and for benchmarking theoretical calculations of its electronic structure.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₆Br₂ |
| Bromine | Br₂ |
| Carbon | C |
Electron Spin Resonance (ESR) Spectroscopy (for Radical Intermediates Involving this compound)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including the transient radical intermediates that can be formed during chemical reactions. acs.orglibretexts.orgbruker.com This methodology is particularly valuable for studying reactions involving this compound that proceed via a free-radical mechanism, as it can provide detailed information on the structure, conformation, and electronic properties of the radical species. libretexts.orgbruker.com
While specific ESR spectroscopic studies detailing radical intermediates derived directly from this compound are not extensively documented in the reviewed literature, the principles of ESR spectroscopy and data from analogous systems, particularly those involving the formation of vinyl radicals from other alkynes, allow for a comprehensive understanding of how such intermediates would be characterized. rsc.orgrsc.orgresearchgate.net
The generation of radical intermediates from this compound would likely proceed via the homolytic cleavage of a carbon-bromine bond or through the addition of a radical species to the alkyne's triple bond. For instance, reaction with a radical initiator or photolysis could lead to the formation of a vinyl radical. libretexts.orglibretexts.org The resulting unpaired electron in the vinyl radical can be observed by ESR spectroscopy. acs.orgresearchgate.net
The primary parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants (hfccs). The g-value is characteristic of the radical's electronic environment. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). researchgate.net
Hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). The magnitude of the hfcc is dependent on the distance and geometric relationship between the unpaired electron and the coupled nucleus, providing critical insights into the radical's structure and the distribution of the unpaired electron's spin density. libretexts.org
In the context of a radical derived from this compound, such as a vinyl radical, the ESR spectrum would be expected to exhibit hyperfine coupling to the remaining vinylic proton, as well as to protons on the adjacent methylene groups. The structure of vinyl radicals, whether bent or linear, is influenced by the substituents at the radical center. researchgate.net For a substituted vinyl radical, the geometry can affect the magnitude of the hyperfine couplings.
To illustrate the typical ESR parameters for related radical species, the following table presents data for various vinyl radicals.
| Radical Species | Generating System | g-value | Hyperfine Coupling Constants (a), G |
| Vinyl Radical (H₂C=ĊH) | Photolysis of HI in acetylene (B1199291) | ~2.0022 | a(α-H): 13.4, a(β-H_cis): 68.8, a(β-H_trans): 34.1 |
| 1-Carboxyvinyl Radical (H₂C=Ċ-COOH) | Radical addition to propiolic acid | - | a(α-H): 15.6 |
| 2,2-Dicarboxyvinyl Radical ((HOOC)₂C=ĊH) | Radical addition to acetylenedicarboxylic acid | - | a(β-H): 31.2 |
This table presents representative data for analogous vinyl radicals to illustrate typical ESR parameters. Specific values for radicals derived from this compound would require direct experimental measurement.
The study of radical intermediates of this compound could also involve spin trapping techniques. acs.org Due to the often short-lived nature of radical intermediates, a "spin trap," such as a nitrone or a nitroso compound, can be used to react with the initial radical to form a more stable radical adduct. This persistent radical adduct can then be more readily studied by ESR spectroscopy, allowing for the identification of the original transient radical. researchgate.net
Reactivity and Transformational Chemistry of 1,5 Dibromopent 1 Yne
Cross-Coupling Reactions Involving 1,5-Dibromopent-1-yne as a Substrate
The presence of a carbon-bromine bond at the sp-hybridized carbon of the alkyne functionality makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation in modern organic synthesis.
Palladium-Catalyzed Sonogashira Coupling Reactions
The Sonogashira coupling, a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the bromoalkyne moiety can theoretically act as the electrophilic partner.
Detailed research specifically documenting the Sonogashira coupling of this compound with terminal alkynes is not extensively available in the reviewed literature. However, the general mechanism for the Sonogashira coupling of 1-bromoalkynes proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The reaction is initiated by the oxidative addition of the bromoalkyne to the palladium(0) complex. This is followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled di-alkyne product and regenerate the palladium(0) catalyst.
Table 1: Hypothetical Sonogashira Coupling of this compound (Note: This table is illustrative of a potential reaction and is not based on specific experimental data found for this substrate.)
| Coupling Partner (Terminal Alkyne) | Catalyst System | Product |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Base | 1-phenyl-1,6-heptadiyne |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 1-(trimethylsilyl)-1,6-heptadiyne |
| 1-Hexyne | Pd(dppf)Cl₂, CuI, Base | 1,6-dodecadiyne |
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While widely applied for aryl and vinyl halides, its application to 1-bromoalkynes is less common.
Specific studies detailing the Suzuki-Miyaura coupling of this compound with organoboron reagents such as boronic acids or their esters have not been prominently reported in the surveyed scientific literature. The expected reaction would involve the palladium-catalyzed coupling at the C-Br bond of the alkyne.
Heck and Stille Coupling Applications
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The use of 1-bromoalkynes as substrates in Heck reactions is not a conventional application of this methodology.
Similarly, the Stille coupling , which pairs an organostannane with an organic electrophile under palladium catalysis, is a powerful C-C bond-forming reaction. While organostannanes are effective coupling partners, specific examples of Stille couplings utilizing this compound as the electrophilic component are not well-documented in the available literature.
Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Kumada)
The Negishi coupling utilizes organozinc reagents, and the Kumada coupling employs Grignard reagents for cross-coupling reactions with organic halides. These methods are known for their high reactivity and are often complementary to other cross-coupling techniques.
Despite their synthetic utility, there is a notable lack of specific research findings in the accessible literature concerning the application of Negishi and Kumada couplings with this compound as the substrate. The high reactivity of the organometallic reagents in these reactions could potentially lead to challenges in selectivity, given the two different C-Br bonds in the molecule.
Cyclization and Annulation Reactions Mediated by this compound
The dual functionality of this compound makes it an intriguing candidate for intramolecular cyclization reactions, offering a pathway to cyclic structures.
Intramolecular Cyclization Pathways Utilizing Terminal Bromine and Alkyne Moieties
The presence of a terminal alkyl bromide and an alkyne within the same molecule sets the stage for intramolecular cyclization. Such reactions can be promoted by various reagents, including metals and radical initiators.
Scientific literature specifically detailing the intramolecular cyclization of this compound itself is scarce. However, related transformations involving 5-halopentynes provide a basis for potential reaction pathways. For instance, palladium-catalyzed intramolecular cyclizations of related systems can proceed via an initial oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by an intramolecular carbopalladation of the alkyne. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or subsequent cross-coupling, to yield cyclic products.
Radical cyclizations are another plausible pathway. The generation of a radical at the terminal carbon bearing the bromine could be initiated, for example, by a radical initiator like AIBN in the presence of a reducing agent such as tributyltin hydride. This radical could then add to the triple bond in an endo- or exo-dig fashion to form a five- or six-membered ring, respectively.
Table 2: Potential Intramolecular Cyclization Products of this compound (Note: This table represents theoretical products based on known reactivity patterns of similar compounds.)
| Reaction Type | Reagents | Potential Product(s) |
| Palladium-Catalyzed Cyclization | Pd(0) catalyst, base | 1-(bromomethylene)cyclopentane |
| Radical Cyclization | AIBN, Bu₃SnH | 1-(bromomethyl)cyclopentene |
Intermolecular Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder)
The electron-deficient nature of the bromoalkyne moiety in this compound suggests its potential participation in various intermolecular cycloaddition reactions. While specific examples involving this exact substrate are not extensively documented, its reactivity can be inferred from the known behavior of similar haloalkynes.
[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals like cobalt or rhodium, are a powerful tool for the synthesis of substituted aromatic rings. This compound could theoretically serve as a "two-pi" component in such cycloadditions. For instance, co-cyclotrimerization with two molecules of a simple alkyne, such as acetylene (B1199291), could potentially yield a bromobenzyl bromide derivative. The reaction would likely require careful optimization of catalysts and conditions to control regioselectivity and prevent side reactions involving the bromine atoms.
Diels-Alder Reactions: In a [4+2] cycloaddition, or Diels-Alder reaction, an alkyne can react with a 1,3-diene to form a cyclohexadiene derivative. Due to the electron-withdrawing nature of the bromine atom, the triple bond in this compound is activated towards reaction with electron-rich dienes. The expected product would be a substituted 1,4-cyclohexadiene, which could serve as a precursor to various bicyclic and aromatic systems.
1,3-Dipolar Cycloadditions: A notable example of this reaction class is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.org this compound can react with organic azides to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org The resulting product would bear a bromomethylpropyl substituent on the triazole ring, offering a handle for further functionalization. Similarly, reactions with other 1,3-dipoles like nitrile oxides or nitrones would lead to the formation of isoxazoles and isoxazolines, respectively. organic-chemistry.org
| Cycloaddition Type | Reactant | Potential Product Class |
| [2+2+2] Cycloaddition | Alkynes | Substituted Benzene Derivatives |
| Diels-Alder [4+2] | 1,3-Dienes | Substituted Cyclohexadienes |
| 1,3-Dipolar Cycloaddition | Organic Azides | 1,2,3-Triazoles |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoles |
Ring-Closing Metathesis (RCM) Strategies Incorporating Alkyne Functionality
Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, catalyzed by transition metal complexes, most notably those of ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). beilstein-journals.orgharvard.edu While this compound itself cannot directly undergo RCM, it serves as an excellent starting material for the synthesis of acyclic diene precursors suitable for cyclization.
A plausible strategy involves the sequential reaction of this compound with two different olefin-containing nucleophiles. For example, initial nucleophilic substitution at the primary carbon with a homoallylic alcohol would be followed by a Sonogashira coupling of the terminal bromoalkyne with a terminal alkene. The resulting enyne could then be subjected to RCM.
Alternatively, a more direct approach would involve the initial reaction of this compound with a nucleophile that already contains a terminal alkene. For instance, reaction with the sodium salt of an allylic amine or alcohol would yield a substrate primed for a subsequent reaction to introduce a second terminal alkene. This second alkene could be installed via a cross-coupling reaction at the bromoalkyne terminus. The resulting diene could then be cyclized using a Grubbs-type catalyst to form a variety of heterocyclic or carbocyclic structures. nih.govlibretexts.orgchemguide.co.uk The choice of catalyst generation (e.g., Grubbs I, II, or Hoveyda-Grubbs) would be crucial in optimizing the reaction efficiency and overcoming potential catalyst inhibition by the substrate's functional groups. nih.govlibretexts.orgchemguide.co.uk
Nucleophilic Substitution Reactions of the Bromine Atoms in this compound
The presence of two bromine atoms at different positions in this compound allows for selective or sequential nucleophilic substitution reactions. The primary alkyl bromide is generally more susceptible to SN2-type reactions than the vinylic bromide of the bromoalkyne. This differential reactivity can be exploited to achieve regioselective functionalization.
A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds. For instance, the reaction with cyanide ions would yield the corresponding nitrile, a versatile intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds. Alkylation with enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, followed by hydrolysis and decarboxylation, provides a classical route to substituted carboxylic acids and ketones. Organocuprates (Gilman reagents) are also effective for the displacement of the primary bromide, allowing for the introduction of a wide range of alkyl and aryl groups.
Oxygen- and sulfur-containing nucleophiles readily react with this compound, primarily at the more reactive primary carbon. Alkoxides and phenoxides can be used to synthesize the corresponding ethers. Similarly, thiolates react to form thioethers. These reactions are typically carried out under basic conditions to generate the nucleophilic species in situ. The resulting products, containing a bromoalkyne moiety, are valuable intermediates for further transformations, including intramolecular cyclizations.
Nitrogen nucleophiles, such as primary and secondary amines, can displace the primary bromide to form the corresponding secondary and tertiary amines, respectively. These reactions often require heating and the use of a base to neutralize the hydrogen bromide generated. The resulting amino-alkynes are important precursors for the synthesis of nitrogen-containing heterocycles. For example, intramolecular cyclization of the amino-alkyne can be induced under various conditions to form substituted pyrrolidines or piperidines.
| Nucleophile | Product Type | Functional Group Introduced |
| Cyanide (CN⁻) | Nitrile | -CN |
| Diethyl Malonate Enolate | Substituted Malonic Ester | -CH(CO₂Et)₂ |
| Alkoxide (RO⁻) | Ether | -OR |
| Thiolate (RS⁻) | Thioether | -SR |
| Ammonia (NH₃) | Primary Amine | -NH₂ |
| Primary Amine (RNH₂) | Secondary Amine | -NHR |
| Secondary Amine (R₂NH) | Tertiary Amine | -NR₂ |
Electrophilic Additions to the Alkyne Moiety of this compound
The triple bond in this compound is susceptible to electrophilic addition reactions, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the adjacent bromine atom.
Halogenation: The addition of bromine (Br₂) across the triple bond would be expected to proceed via a cyclic bromonium ion intermediate, leading to the anti-addition product. chemguide.co.uk The initial addition would yield a tribromoalkene. Further addition of bromine is possible, resulting in a pentabromopentane derivative. The regioselectivity of the second addition would be influenced by the electronic and steric effects of the existing bromine atoms.
Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), across the triple bond generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. chemguide.co.uk In the case of this compound, the initial protonation would likely occur at the terminal carbon of the triple bond to form a vinylic carbocation stabilized by the adjacent bromine atom. Subsequent attack by the bromide ion would lead to a gem-dibromoalkene. The addition of a second equivalent of HBr would result in a tribromoalkane.
| Reagent | Reaction Type | Initial Product |
| Bromine (Br₂) | Halogenation | Tribromoalkene |
| Hydrogen Bromide (HBr) | Hydrohalogenation | gem-Dibromoalkene |
Hydrohalogenation and Dihalogenation of the Triple Bond
The addition of hydrogen halides (hydrohalogenation) and halogens (dihalogenation) to the carbon-carbon triple bond of this compound is anticipated to follow established electrophilic addition mechanisms, with regioselectivity governed by the electronic effects of the substituents.
Hydrohalogenation: The reaction with hydrogen halides, such as hydrogen bromide (HBr), would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms. In the case of this compound, the initial addition of H⁺ to the terminal carbon (C2) would lead to a more stabilized secondary vinyl carbocation at C1, which is also stabilized by the adjacent bromine atom through resonance. Subsequent attack by the bromide ion would yield the gem-dibromoalkene, 1,1,5-tribromopent-1-ene. A second addition of HBr across the resulting double bond would then lead to the formation of 1,1,1,5-tetrabromopentane.
Dihalogenation: The addition of halogens, such as bromine (Br₂), to the alkyne is expected to proceed through a cyclic bromonium ion intermediate. The initial addition of one mole of Br₂ would result in the formation of a vicinal dibromoalkene. The stereochemistry of this addition is typically anti, leading to the formation of (E)-1,2,5-tribromopent-1-ene as the major product. The addition of a second equivalent of bromine would then yield the corresponding tetrabromoalkane, 1,1,2,2,5-pentabromopentane.
Table 1: Predicted Products of Hydrohalogenation and Dihalogenation of this compound
| Reagent | Predicted Major Product (1 equivalent) | Predicted Major Product (2 equivalents) |
| HBr | 1,1,5-Tribromopent-1-ene | 1,1,1,5-Tetrabromopentane |
| Br₂ | (E)-1,2,5-Tribromopent-1-ene | 1,1,2,2,5-Pentabromopentane |
Hydration and Hydroboration-Oxidation Reactions
The addition of water across the triple bond of this compound can be achieved through two primary methods that yield constitutional isomers: hydration (typically acid-catalyzed with a mercury(II) salt) and hydroboration-oxidation.
Hydration: Acid-catalyzed hydration in the presence of a mercury(II) sulfate (B86663) catalyst follows Markovnikov's rule. The initial enol intermediate formed by the addition of water to the more substituted carbon of the alkyne (C1) would rapidly tautomerize to the more stable keto form. This would result in the formation of a methyl ketone, specifically 1,5-dibromopentan-2-one.
Hydroboration-Oxidation: In contrast, hydroboration-oxidation follows an anti-Markovnikov addition pattern. The boron atom of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) adds to the less sterically hindered terminal carbon (C2), and subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group. The resulting enol would then tautomerize to an aldehyde, yielding 1,5-dibromopentanal.
Table 2: Predicted Products of Hydration and Hydroboration-Oxidation of this compound
| Reaction | Reagents | Predicted Major Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1,5-Dibromopentan-2-one |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1,5-Dibromopentanal |
Carbometallation and Hydrometallation Pathways
Carbometallation and hydrometallation reactions involve the addition of organometallic reagents or metal hydrides, respectively, across the alkyne. These reactions are powerful tools for forming new carbon-carbon and carbon-hydrogen bonds with high regio- and stereocontrol.
Carbometallation: The reaction of this compound with organocuprates (Gilman reagents) would likely result in a syn-addition of the organometallic species across the triple bond, with the organic group adding to the terminal carbon (C2) and the copper moiety attaching to the internal carbon (C1). Subsequent quenching of the resulting vinylcuprate would yield a substituted alkene.
Hydrometallation: Hydrometallation with reagents like diisobutylaluminium hydride (DIBAL-H) or through zirconium-catalyzed hydroalumination would also proceed with syn-selectivity. The metal hydride would add across the alkyne to place the metal on the terminal carbon and the hydrogen on the internal carbon. The resulting vinylalane or vinylzirconocene can then be functionalized, for example, by quenching with water to yield 1-bromo-5-bromopent-1-ene or by reaction with an electrophile.
Radical Reactions and Single Electron Transfer (SET) Chemistry of this compound
The presence of two carbon-bromine bonds in this compound makes it a suitable substrate for radical reactions, which can be initiated by radical initiators, light, or electrochemical methods.
Bromine Atom Transfer and Radical Cyclization
Radical cyclization of this compound can be initiated by the abstraction of a bromine atom. Given the relative strengths of the C-Br bonds, abstraction of the primary alkyl bromine is more likely than the vinylic bromine.
Tin-Mediated Radical Cyclization: The use of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) is a classic method for initiating such reactions. The tributyltin radical would abstract the primary bromine atom at C5 to generate a pentynyl radical. This radical can then undergo an intramolecular cyclization. A 5-exo-dig cyclization would lead to a five-membered ring containing an exocyclic vinyl radical, which would then be quenched by the tin hydride. Alternatively, a 6-endo-dig cyclization is also possible, though generally less favored, which would result in a six-membered ring.
Photoredox and Electrochemical Radical Generation
Modern synthetic methods allow for the generation of radicals under milder conditions using photoredox catalysis or electrochemistry.
Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate radicals from alkyl and vinyl halides. In the case of this compound, a suitable photocatalyst, upon excitation with light, could engage in a single electron transfer (SET) with the substrate. Reduction of the C-Br bond would lead to the formation of a radical anion, which could then fragment to generate a carbon-centered radical and a bromide ion. The site of radical generation would depend on the reduction potentials of the two C-Br bonds.
Electrochemical Radical Generation: Electrochemical methods offer another avenue for the controlled generation of radicals. The reduction of bromoalkynes at an electrode surface can lead to the formation of radical intermediates. Studies on similar compounds have shown that the electrolysis conditions, such as the electrode potential and the supporting electrolyte, can influence the reaction pathway, potentially allowing for selective radical formation and subsequent reactions. For instance, the electrochemical reduction of a bromoalkyne could initiate a cyclization cascade similar to that observed in tin-mediated reactions.
The Elusive Intermediate: Unraveling the Synthetic Applications of this compound
Despite significant interest in the development of novel synthetic methodologies, a thorough review of the chemical literature reveals a notable absence of information regarding the chemical compound “this compound.” While numerous structurally similar compounds, such as 1,5-dibromopentane (B145557) and various brominated pentene and pentyne derivatives, are well-documented and utilized in organic synthesis, this compound itself does not appear to be a readily available or commonly synthesized intermediate.
This lack of available data prevents a detailed discussion of its specific applications in the synthesis of complex organic scaffolds, natural product analogs, or advanced materials as outlined. The inherent reactivity of a molecule possessing both a terminal bromoalkyne and a primary alkyl bromide suggests it could be a versatile building block; however, without experimental evidence of its synthesis and reactivity, any discussion of its applications would be purely speculative.
Research into related compounds offers a glimpse into the potential reactivity of such a molecule. For instance, terminal alkynes are known to participate in a wide array of reactions, including Sonogashira coupling, click chemistry, and various cyclization reactions. Similarly, the alkyl bromide functionality is a classic handle for nucleophilic substitution and organometallic reagent formation. The combination of these two reactive moieties in one molecule could, in theory, allow for sequential and chemoselective functionalization.
However, the stability of this compound may be a significant challenge. The proximity of the electron-withdrawing bromine atom to the alkyne could influence its reactivity and stability. Furthermore, the potential for intramolecular reactions could lead to undesired side products, complicating its isolation and use as a reliable synthetic intermediate.
Given the current state of the available scientific literature, a detailed article on the applications of this compound cannot be constructed. The compound remains a hypothetical or at least an uncharacterized species in the broader landscape of organic chemistry. Future research may yet uncover synthetic routes to this elusive molecule and explore its utility, but for now, its role as a synthetic intermediate remains undefined.
Applications of 1,5 Dibromopent 1 Yne As a Synthetic Intermediate
Precursor for Advanced Materials and Functional Polymers
Design of Optoelectronic and Photonic Materials
The utilization of 1,5-dibromopent-1-yne in the design of optoelectronic and photonic materials is an area of scientific exploration, primarily leveraging its bifunctional nature, which incorporates both a reactive terminal alkyne and a bromoalkane. These functionalities allow for its integration into conjugated polymer backbones, which are fundamental to many organic electronic devices. The alkyne group can participate in polymerization reactions, such as Sonogashira or Glaser coupling, to create extended π-conjugated systems. These systems are essential for the transport of charge carriers and for light absorption and emission in optoelectronic devices.
The bromine atoms on the pentyl chain offer sites for further functionalization or for creating specific molecular architectures. For instance, they can be used to introduce side chains that influence the solubility, morphology, and solid-state packing of the resulting polymers. These characteristics are critical in determining the performance of organic photovoltaic (OPV) cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
While direct and extensive research specifically detailing the performance of materials derived from this compound is not widely available in peer-reviewed literature, the principles of molecular design in organic electronics strongly suggest its potential. The combination of a rigid alkyne unit and a flexible alkyl chain with reactive handles makes it a candidate for the synthesis of materials with tunable electronic and physical properties.
Interactive Data Table: Potential Applications of this compound Derivatives in Optoelectronics
| Application Area | Potential Role of this compound Derivative | Desired Property Enhancement |
| Organic Photovoltaics (OPV) | Monomer for conjugated donor or acceptor polymers. | Improved charge mobility, optimized morphology for efficient charge separation. |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers. | Tunable emission color, enhanced quantum efficiency, and device stability. |
| Organic Field-Effect Transistors (OFETs) | Component of the semiconducting polymer in the active channel. | Increased charge carrier mobility and on/off ratio. |
Role in Pharmaceutical Intermediate Synthesis and Medicinal Chemistry Scaffolds
Construction of Core Structures for Drug Discovery
In the realm of medicinal chemistry, this compound serves as a versatile building block for the construction of diverse molecular scaffolds, which form the core structures of potential therapeutic agents. The presence of two distinct reactive sites, the terminal alkyne and the two bromine atoms, allows for sequential and regioselective chemical transformations.
The terminal alkyne is a valuable handle for introducing molecular complexity through reactions such as the Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. These reactions are instrumental in the synthesis of heterocyclic compounds, which are prevalent in a vast number of pharmaceuticals. For example, the alkyne can be a precursor to substituted alkynes, triazoles, and other aromatic and non-aromatic ring systems.
The dibromo-functionality on the pentyl chain provides a means to construct cyclic structures or to introduce further substituents. Intramolecular cyclization reactions can lead to the formation of five- or six-membered rings, which are common motifs in drug molecules. Alternatively, the bromine atoms can be displaced by various nucleophiles to attach different functional groups, thereby enabling the exploration of the chemical space around a core scaffold to optimize biological activity.
Precursors for Imaging Agents and Diagnostic Probes
The unique chemical properties of this compound also make it a potential precursor in the synthesis of imaging agents and diagnostic probes. The terminal alkyne is particularly useful for the attachment of reporter molecules, such as fluorophores or radiolabels, via click chemistry. This reaction is highly efficient and biocompatible, making it suitable for labeling biomolecules or for in vivo applications.
For instance, a molecule of interest bearing an azide (B81097) group can be readily conjugated to an alkyne-functionalized derivative of this compound. This strategy can be employed to develop targeted imaging agents where the pentyl chain acts as a linker between a targeting moiety and a signaling component. The bromine atoms can be further modified to attach quenching groups in the case of "turn-on" fluorescent probes, or to modulate the pharmacokinetic properties of the imaging agent.
Utility in Agrochemicals and Specialty Chemicals
The application of this compound extends to the synthesis of agrochemicals and specialty chemicals, where its bifunctionality can be exploited to create molecules with specific biological or material properties. In the agrochemical sector, the development of new pesticides and herbicides often relies on the synthesis of novel molecular frameworks. The ability to construct diverse heterocyclic and carbocyclic structures from this compound makes it a valuable starting material for generating libraries of compounds to be screened for biological activity.
In the field of specialty chemicals, derivatives of this compound could find use as cross-linking agents, monomers for specialty polymers, or as additives to modify the properties of materials. The alkyne and bromine functionalities allow for a variety of chemical modifications to tailor the final properties of the product.
Design and Synthesis of Molecular Probes and Sensors Utilizing this compound Derivatives
The design of molecular probes and sensors for the detection of specific analytes is another area where this compound derivatives can be applied. The core concept involves creating a molecule that undergoes a detectable change, such as in its fluorescence or color, upon binding to a target analyte.
The synthetic versatility of this compound allows for the construction of such probes. The alkyne group can be used to attach a fluorophore, while the rest of the molecule can be elaborated to include a specific recognition element (receptor) for the analyte of interest. The flexible pentyl chain can act as a spacer between the receptor and the fluorophore, and the bromine atoms provide handles for further modification to fine-tune the probe's sensitivity and selectivity. For example, intramolecular interactions between a recognition unit and a fluorophore, modulated by the presence of an analyte, can lead to a measurable change in the photophysical properties of the probe.
Computational and Theoretical Investigations of 1,5 Dibromopent 1 Yne
Quantum Chemical Studies on Electronic Structure and Bonding
The electronic structure is fundamental to understanding the chemical properties of 1,5-Dibromopent-1-yne. Quantum chemical methods would provide a detailed picture of electron distribution and bonding within the molecule.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For more precise electronic structure determination, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, while computationally more demanding, provide a higher level of accuracy for properties like electron correlation energies and can be used to benchmark DFT results.
Molecular Orbital Theory (HOMO-LUMO Analysis, Charge Distribution)
Molecular orbital (MO) theory helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com
For this compound, the HOMO would likely be localized around the electron-rich carbon-carbon triple bond and the bromine atoms, while the LUMO would be distributed over the carbon backbone, particularly the antibonding orbitals associated with the C-Br bonds. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and spectral properties.
Furthermore, a charge distribution analysis, such as a Mulliken population analysis, would reveal the partial atomic charges, indicating the polarity of the bonds and the electrophilic/nucleophilic sites within the molecule. It is expected that the bromine atoms and the sp-hybridized carbons of the alkyne would carry partial negative charges, while the adjacent carbons and hydrogens would be partially positive.
Conformational Analysis and Rotational Barriers
The flexibility of the pentyl chain in this compound allows for different spatial arrangements of its atoms, known as conformations. Computational methods can be used to explore the potential energy surface with respect to the rotation around the single bonds.
The rotation around the C-C single bonds would lead to various conformers, such as anti and gauche arrangements. By systematically rotating the dihedral angles and calculating the energy at each step, a rotational energy profile can be constructed. The energy differences between the stable conformers and the transition states connecting them represent the rotational barriers. For similar halogenated alkanes, these barriers are typically in the range of 3 to 10 kcal/mol. youtube.com
Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations
Computational chemistry is invaluable for studying the mechanisms of chemical reactions. For this compound, theoretical methods could be used to investigate various transformations, such as nucleophilic substitution at the bromine-bearing carbons or addition reactions across the triple bond.
Potential Energy Surface Mapping of Key Reactions
By mapping the potential energy surface (PES), the entire reaction pathway from reactants to products can be visualized. This involves locating the minimum energy structures of the reactants and products, as well as the transition state (TS) that connects them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.
For instance, in a nucleophilic substitution reaction, the PES would show the energy changes as the nucleophile approaches the molecule and the bromide leaving group departs. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism.
Calculation of Kinetic and Thermodynamic Parameters
The study of kinetic and thermodynamic parameters through computational methods provides a foundational understanding of the stability and reactivity of a molecule. Thermodynamic parameters such as enthalpy of formation (ΔH f°), entropy (S°), and Gibbs free energy of formation (ΔGf°) are crucial for predicting the spontaneity of reactions involving this compound. Kinetic parameters, including activation energies (Ea), are vital for understanding reaction rates.
These parameters are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The process involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to derive thermochemical data.
Despite the established theoretical frameworks, specific computational studies detailing these parameters for this compound are not found in the surveyed literature. Consequently, a data table of its calculated kinetic and thermodynamic parameters cannot be compiled at this time.
Table 1: Calculated Kinetic and Thermodynamic Parameters for this compound No published data is currently available.
Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational spectroscopy is an invaluable tool for interpreting experimental spectra and predicting the spectroscopic properties of novel compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would involve methods like Gauge-Including Atomic Orbital (GIAO). These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and its derivatives.
Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the vibrational modes of a molecule. Computational frequency analysis not only helps in assigning experimental spectral bands but also provides the zero-point vibrational energy (ZPVE) necessary for accurate thermodynamic calculations.
UV-Vis Absorption: The electronic transitions of this compound could be predicted using Time-Dependent Density Functional Theory (TD-DFT). This would provide information on the maximum absorption wavelengths (λmax) and oscillator strengths, which are characteristic of the molecule's electronic structure.
As with thermodynamic data, specific, peer-reviewed computational studies predicting the spectroscopic properties of this compound are not available in the public domain.
Table 2: Predicted Spectroscopic Properties of this compound No published data is currently available.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as solvation and intermolecular interactions. An MD simulation of this compound would model the molecule's interactions with solvent molecules, which is crucial for understanding its behavior in solution, including conformational changes and reaction dynamics.
Furthermore, these simulations can shed light on the nature and strength of intermolecular forces, such as halogen bonding, which could be significant for a molecule containing two bromine atoms. These interactions are fundamental to understanding the physical properties of the substance in its condensed phases.
Regrettably, there are no specific molecular dynamics simulation studies for this compound reported in the accessible scientific literature. Such studies would be valuable for a complete understanding of its chemical and physical properties in various environments.
Table 3: Summary of Molecular Dynamics Simulation Findings for this compound No published data is currently available.
Advanced Analytical Methodologies for the Characterization and Quantification of 1,5 Dibromopent 1 Yne in Complex Mixtures
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are paramount for the separation of 1,5-Dibromopent-1-yne from impurities, starting materials, and byproducts, as well as for its precise quantification. The choice of technique depends on the volatility and polarity of the compound and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a molecule like this compound, a reverse-phase HPLC method would likely be effective. A similar compound, 1-Pentene, 5-bromo-, can be analyzed using a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com A comparable approach could be adapted for this compound.
A potential HPLC method for this compound could utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the nonpolar nature of this compound, a mobile phase with a high proportion of organic solvent, such as acetonitrile or methanol (B129727), mixed with water would be appropriate. Detection could be achieved using a UV detector, as the triple bond may exhibit some absorbance in the low UV region, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (HPLC-MS) would be highly beneficial, allowing for mass-based detection and structural confirmation.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
A non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would be suitable for the separation. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of any volatile impurities from the target analyte.
Several detectors can be used for the quantification of this compound. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For higher selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) would be an excellent choice. The most definitive detection and structural confirmation can be achieved by using a Mass Spectrometer (MS) as the detector (GC-MS), which provides both retention time and mass spectral data.
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | m/z 40-300 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. shimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comwikipedia.org SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds and is considered a "green" technology due to the reduced use of organic solvents. researchgate.net
For challenging separations involving isomers or impurities that are difficult to resolve by HPLC or GC, SFC can offer a superior alternative. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency. shimadzu.com Modifiers such as methanol are often added to the mobile phase to adjust the polarity and improve the separation of more polar analytes. researchgate.net The analysis of halogenated compounds by SFC has been demonstrated to achieve low detection limits. rsc.orgrsc.org Given these characteristics, SFC could be a valuable tool for the high-resolution separation and purity assessment of this compound, especially in complex mixtures. Detection can be performed using standard HPLC detectors like UV-Vis and MS.
Electrochemical Methods for Redox Characterization and Quantification
Electrochemical methods can provide valuable information about the redox properties of this compound and can also be employed for its quantification. These techniques are based on measuring the current or potential response of the analyte at an electrode surface.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of a species in solution. rsc.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the reduction and oxidation potentials of the analyte.
For this compound, CV could be used to investigate the reduction of the carbon-bromine bonds and potentially the reduction of the alkyne group. The reduction of alkyl halides typically proceeds via an irreversible process. The voltammogram would likely show a reduction peak corresponding to the cleavage of the C-Br bonds. The potential at which this peak occurs provides information about the ease of reduction. The presence of two bromine atoms might result in one or two reduction steps, depending on their electronic interaction. This technique is valuable for understanding the electronic properties of the molecule and for developing electrosynthetic applications.
Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. wikipedia.org This method can be used for the quantitative analysis of electroactive species. rsc.orgwikipedia.org Once the reduction potential of this compound is determined by cyclic voltammetry, a potential at which the reduction occurs can be applied, and the resulting current, which is proportional to the concentration of the analyte, can be measured.
Polarography is a specific type of voltammetry that utilizes a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE) as the working electrode. britannica.comwikipedia.org It is particularly well-suited for the study of reduction processes. wikipedia.org A polarogram is a plot of current versus potential, and the limiting current is proportional to the concentration of the analyte. youtube.com This technique could be applied to the quantification of this compound by monitoring the reduction current associated with the cleavage of the carbon-bromine bonds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Pentene, 5-bromo- |
| Acetonitrile |
| Methanol |
| Carbon Dioxide |
| Helium |
Future Directions and Emerging Research Opportunities for 1,5 Dibromopent 1 Yne
Development of Novel and Highly Selective Catalytic Systems for 1,5-Dibromopent-1-yne Functionalization
The functionalization of this compound offers a pathway to a diverse range of molecular architectures. Future research will likely focus on the development of novel catalytic systems that can selectively transform either the bromoalkyne or the bromoalkane moiety. Gold and platinum catalysts have shown promise in the cycloisomerization of 1,5-enynes, suggesting their potential applicability to intramolecular reactions of this compound derivatives. researchgate.net Similarly, ruthenium catalysts have been identified as effective in mediating the 1,1-difunctionalization of alkynes, which could lead to novel transformations of the alkyne terminus of this compound. figshare.com
A key challenge and opportunity lie in achieving high regioselectivity and stereoselectivity. For instance, catalytic systems that can facilitate controlled cross-coupling reactions at the sp-hybridized carbon-bromine bond without affecting the sp3-hybridized carbon-bromine bond, or vice versa, would be of significant value. The development of catalysts based on earth-abundant metals and the use of photoredox catalysis are also emerging areas that could provide milder and more sustainable methods for the functionalization of this compound.
| Catalyst Type | Potential Transformation | Anticipated Advantages |
|---|---|---|
| Gold (Au) / Platinum (Pt) | Intramolecular cyclization/isomerization | Mild reaction conditions, high efficiency for enyne cycloisomerizations. researchgate.net |
| Ruthenium (Ru) | Hydrative cyclization and other alkyne difunctionalizations | Novel umpolung reactivity through vinylidene formation. figshare.com |
| Palladium (Pd) / Copper (Cu) | Selective cross-coupling (e.g., Sonogashira, Heck) | Well-established for C-C bond formation with haloalkynes. |
| Photoredox Catalysts | Radical-mediated functionalization | Access to unique reaction pathways under mild conditions. |
Integration of this compound into Advanced Supramolecular Assemblies and Nanomaterials
The bifunctional nature of this compound makes it an attractive candidate for the construction of complex supramolecular structures and functional nanomaterials. The terminal alkyne can participate in polymerization reactions or be used as a "click" handle to attach the molecule to surfaces or other molecules. The bromoalkane end provides a site for nucleophilic substitution, allowing for further functionalization or linkage.
Future research could focus on using this compound as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the defined length and rigidity of the pentynl spacer can be used to control pore size and functionality. Additionally, its derivatives could be incorporated into self-assembling monolayers on various substrates, with the terminal alkyne or a group installed at the bromide serving as the anchor. The development of novel polymers and dendrimers based on the this compound scaffold is another promising avenue, potentially leading to materials with unique electronic, optical, or mechanical properties.
Machine Learning and Artificial Intelligence-Driven Design for this compound Synthesis and Reactivity Prediction
| AI/ML Application | Specific Goal for this compound | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predicting site selectivity in functionalization reactions. digitellinc.com | Accelerated discovery of new synthetic methodologies. |
| Retrosynthetic Analysis | Designing efficient and sustainable synthetic routes. | Reduced cost and environmental impact of synthesis. |
| Mechanism Elucidation | Understanding complex reaction pathways, including radical mechanisms. neurips.cc | Improved control over reaction outcomes and product distribution. |
| Bio-orthogonal Reaction Design | Screening for novel bio-orthogonal "click" reactions. researchgate.net | Development of new tools for chemical biology and bioconjugation. |
Sustainable Lifecycle Assessment and Environmental Footprint Minimization for this compound Production and Applications
A critical aspect of modern chemical research is the consideration of the entire lifecycle of a compound, from the sourcing of raw materials to its ultimate disposal or recycling. A Life Cycle Assessment (LCA) for this compound would provide a comprehensive evaluation of its environmental impact. braskem.comyoutube.com Future research should focus on developing more sustainable synthetic routes that minimize waste and energy consumption. This includes exploring the use of renewable feedstocks, greener solvents, and catalytic methods that improve atom economy. acs.org
The Process Mass Intensity (PMI) is a useful metric for evaluating the efficiency of a chemical process, and minimizing the PMI for the production of this compound should be a key objective. acs.org Furthermore, understanding the fate and transport of this compound and its derivatives in the environment is crucial for assessing their long-term ecological impact. Research into the biodegradability of these compounds and the development of methods for their recovery and recycling will be essential for ensuring their sustainable use in various applications. The integration of LCA early in the design phase of new applications for this compound will be paramount for minimizing its environmental footprint. unimore.itrsc.org
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1,5-Dibromopent-1-yne in laboratory settings?
- Methodological Answer :
- Use dry sand or alcohol-resistant foam for fire suppression due to its potential to release hydrogen bromide (HBr) and carbon monoxide (CO) upon decomposition .
- Implement local exhaust ventilation and wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 to prevent ocular exposure. Contaminated clothing must be removed immediately, and affected skin washed with copious water for ≥15 minutes .
- Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong bases, oxidizers).
Q. How can researchers optimize the synthesis of this compound for reproducibility?
- Methodological Answer :
- Reaction Conditions : Use a bromination catalyst (e.g., AlBr₃) under anhydrous conditions to minimize side reactions. Monitor temperature (typically 0–5°C) to control exothermicity.
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent) to isolate the product. Validate purity via GC-MS or ¹H/¹³C NMR (e.g., terminal alkyne proton at δ ~2.1–2.3 ppm) .
- Yield Optimization : Vary stoichiometry (e.g., 1.2–1.5 eq Br₂ per alkyne) and reaction time (2–6 hours) to balance conversion and byproduct formation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies terminal alkyne protons (δ ~2.1–2.3 ppm) and Br-adjacent CH₂ groups (δ ~3.4–3.7 ppm). ¹³C NMR confirms sp-hybridized carbons (δ ~70–85 ppm) .
- IR Spectroscopy : Detect C≡C stretching vibrations (~2100–2260 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 229.9 (C₅H₆Br₂).
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms involving this compound be resolved?
- Methodological Answer :
- Case Study : Discrepancies in regioselectivity during nucleophilic substitution (SN1 vs. SN2 pathways).
- Experimental Design : Compare reaction outcomes in polar protic (e.g., ethanol) vs. aprotic solvents (e.g., DMF) to distinguish solvent effects.
- Kinetic Analysis : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer mechanism.
- Computational Modeling : Apply density functional theory (DFT) to model transition states and identify dominant pathways .
Q. What strategies mitigate competing side reactions in cross-coupling applications of this compound?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh₃)₄/CuI in Sonogashira couplings to suppress alkyne dimerization. Optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) to enhance selectivity.
- Additives : Introduce 2,6-lutidine to neutralize HBr byproducts, reducing acid-catalyzed side reactions.
- In Situ Monitoring : Employ reaction calorimetry or FTIR to detect intermediates and adjust conditions dynamically .
Q. How does steric and electronic modulation of this compound influence its reactivity in polymer chemistry?
- Methodological Answer :
- Steric Effects : Compare polymerization rates with analogs (e.g., 1,4-dibromoalkynes) using SEC/GPC to assess molecular weight distributions.
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) para to Br to enhance electrophilicity. Validate via Hammett plots and DFT-calculated partial charges .
Data Analysis and Interpretation
Q. How should researchers address variability in thermal stability data for this compound?
- Methodological Answer :
- Controlled Decomposition Studies : Conduct TGA/DSC under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways.
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability (e.g., purity ≥98% vs. ≤95%).
- Error Mitigation : Calibrate instruments (e.g., thermocouples) and standardize heating rates (e.g., 10°C/min) .
Application-Driven Questions
Q. What methodologies validate the use of this compound in synthesizing bioactive molecules?
- Methodological Answer :
- Case Study : Anticancer agent synthesis.
- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) post-functionalization.
- Structure-Activity Relationship (SAR) : Modify alkyne length (C3 vs. C5) and correlate with IC₅₀ values.
- Metabolic Stability : Use hepatic microsome models to assess in vivo viability .
Safety and Compliance Table
| Parameter | Recommendation | Reference |
|---|---|---|
| Fire Suppression | Dry sand, alcohol-resistant foam | |
| PPE | OSHA-compliant goggles, nitrile gloves | |
| First Aid (Skin Exposure) | Wash with water ≥15 minutes | |
| Ventilation | Local exhaust, fume hoods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
